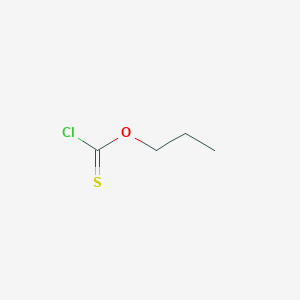

n-Propylchlorothioformate

Description

n-Propyl chloroformate (CAS 109-61-5) is an organochlorine compound with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol . It is classified as a chloroformate ester, characterized by the functional group Cl–O–C(O)–O–R. This compound is commonly used in organic synthesis as an acylating agent, facilitating the introduction of the propoxycarbonyl group into target molecules . Its IUPAC name is propyl carbonochloridate, and it is also referred to as propyl chlorocarbonate or chloroformic acid propyl ester .

Key physical properties include a liquid state at room temperature and a structure verified via spectroscopic methods (e.g., infrared absorption) . Toxicological data indicate that n-propyl chloroformate is acutely toxic, causing severe irritation to the skin, eyes, and respiratory system. It is classified under UN 2740 for hazardous chemical transport .

Properties

Molecular Formula |

C4H7ClOS |

|---|---|

Molecular Weight |

138.62 g/mol |

IUPAC Name |

O-propyl chloromethanethioate |

InChI |

InChI=1S/C4H7ClOS/c1-2-3-6-4(5)7/h2-3H2,1H3 |

InChI Key |

KIZSKBJFSGBVQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=S)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Propylchlorothioformate can be synthesized through the reaction of n-propyl alcohol with phosgene in the presence of a base. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

C3H7OH+COCl2→C4H7ClOS+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where n-propyl alcohol and phosgene are reacted under controlled temperatures and pressures. The process is designed to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: n-Propylchlorothioformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form different derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to produce n-propyl alcohol and hydrogen chloride.

Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Acids and Bases: Can catalyze hydrolysis and other reactions.

Solvents: Organic solvents like dichloromethane are often used to dissolve the compound and facilitate reactions.

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can produce a thiocarbamate derivative.

Scientific Research Applications

Chemistry: n-Propylchlorothioformate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of thiocarbamates and other sulfur-containing compounds.

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides. It can react with amino groups to form stable derivatives, which are useful in studying protein structure and function.

Industry: In industrial applications, this compound is used in the production of pesticides, pharmaceuticals, and other chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which n-Propylchlorothioformate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, peptides, and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloroformates vary in reactivity, toxicity, and applications based on their alkyl chain length. Below is a comparative overview:

Table 1: Comparison of n-Propyl Chloroformate with Other Alkyl Chloroformates

Key Differences:

Reactivity : Shorter alkyl chains (e.g., methyl, ethyl) enhance electrophilicity, making methyl chloroformate more reactive in acyl transfer reactions. n-Propyl’s longer chain reduces reactivity but improves solubility in organic phases .

Toxicity : Methyl and ethyl derivatives are more volatile and pose higher inhalation risks, whereas n-propyl’s lower volatility may reduce acute exposure hazards .

Applications : Methyl chloroformate is preferred in peptide synthesis due to its rapid reaction kinetics, while n-propyl variants are niche reagents for specialized esterifications .

Limitations in Evidence:

The provided sources lack explicit data on ethyl or methyl chloroformates, necessitating reliance on inferred trends. For example, evidence from NIST (National Institute of Standards and Technology) confirms n-propyl chloroformate’s structural and hazardous properties , while toxicological summaries in cumulative indices highlight its acute effects without comparative metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.